molecular formula C14H11NOS B11868100 2-[(Naphthalen-1-yl)methyl]-1,2-thiazol-3(2H)-one CAS No. 918107-52-5

2-[(Naphthalen-1-yl)methyl]-1,2-thiazol-3(2H)-one

Cat. No.: B11868100
CAS No.: 918107-52-5
M. Wt: 241.31 g/mol
InChI Key: RFOXRRVWKIDYHD-UHFFFAOYSA-N
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Description

2-(Naphthalen-1-ylmethyl)isothiazol-3(2H)-one is a heterocyclic compound that features a naphthalene ring attached to an isothiazolone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-ylmethyl)isothiazol-3(2H)-one typically involves the reaction of naphthalen-1-ylmethyl halides with isothiazol-3(2H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to promote the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-1-ylmethyl)isothiazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isothiazolone ring to a thiazolidine ring.

    Substitution: The naphthalen-1-ylmethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted isothiazolones with different functional groups.

Scientific Research Applications

2-(Naphthalen-1-ylmethyl)isothiazol-3(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has potential as an antimicrobial agent due to its ability to inhibit the growth of bacteria and fungi.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with cellular signaling pathways.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-ylmethyl)isothiazol-3(2H)-one involves its interaction with specific molecular targets. In biological systems, the compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential cellular processes, leading to the death of microbial cells or the inhibition of cancer cell proliferation. The exact molecular pathways involved depend on the specific application and target organism.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)isothiazol-3(2H)-one: Similar structure but with a pyridine ring instead of a naphthalene ring.

    2-(Phenylmethyl)isothiazol-3(2H)-one: Contains a phenylmethyl group instead of a naphthalen-1-ylmethyl group.

    2-(Benzyl)isothiazol-3(2H)-one: Features a benzyl group in place of the naphthalen-1-ylmethyl group.

Uniqueness

2-(Naphthalen-1-ylmethyl)isothiazol-3(2H)-one is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

CAS No.

918107-52-5

Molecular Formula

C14H11NOS

Molecular Weight

241.31 g/mol

IUPAC Name

2-(naphthalen-1-ylmethyl)-1,2-thiazol-3-one

InChI

InChI=1S/C14H11NOS/c16-14-8-9-17-15(14)10-12-6-3-5-11-4-1-2-7-13(11)12/h1-9H,10H2

InChI Key

RFOXRRVWKIDYHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CN3C(=O)C=CS3

Origin of Product

United States

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